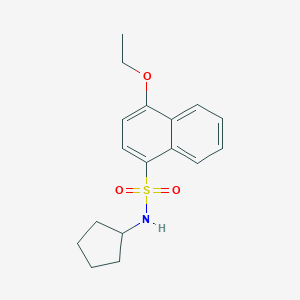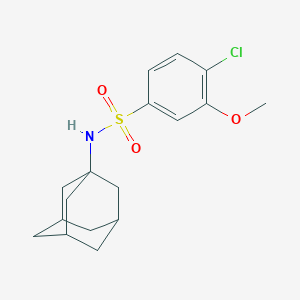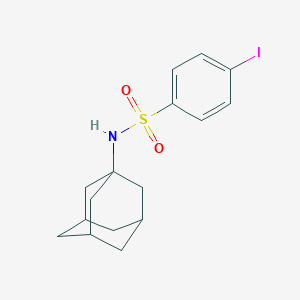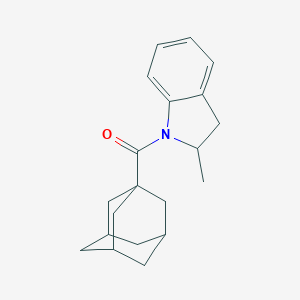
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide, also known as CENS, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
作用机制
The mechanism of action of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. For example, N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell differentiation. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has also been shown to inhibit the activity of heat shock protein 90, which is involved in protein folding and stabilization.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide have been studied extensively. Studies have shown that N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has a high binding affinity for specific proteins and enzymes, which makes it an effective inhibitor. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has also been shown to have low toxicity and is well-tolerated in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide in lab experiments is its high specificity and potency. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has a high binding affinity for specific enzymes and proteins, which makes it an effective inhibitor. However, one of the limitations of using N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
未来方向
There are several future directions for the use of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide in scientific research. One potential direction is in the development of novel cancer therapies. Studies have shown that N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide inhibits the growth of cancer cells, making it a potential candidate for the development of new cancer drugs. Another potential direction is in the development of new anti-inflammatory drugs. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide could be used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has neuroprotective properties, making it a potential candidate for the development of new drugs for the treatment of these diseases.
Conclusion:
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been shown to have promising applications in the field of cancer research, as well as in the development of new anti-inflammatory and neuroprotective drugs. Despite some limitations, N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has a high specificity and potency, making it an effective inhibitor in lab experiments. Further research is needed to fully explore the potential of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide in scientific research.
合成方法
The synthesis of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been reported in several studies. One of the most common methods involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained in good yields after purification by column chromatography.
科学研究应用
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide inhibits the growth of cancer cells by inducing apoptosis and suppressing the expression of anti-apoptotic proteins. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide |
|---|---|
分子式 |
C17H21NO3S |
分子量 |
319.4 g/mol |
IUPAC 名称 |
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-2-21-16-11-12-17(15-10-6-5-9-14(15)16)22(19,20)18-13-7-3-4-8-13/h5-6,9-13,18H,2-4,7-8H2,1H3 |
InChI 键 |
WMUNGGPUAPFXRD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCC3 |
规范 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288198.png)
![1-({[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288202.png)
![2-benzyl-1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288214.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288225.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288226.png)
![1-({[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288237.png)
![1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288238.png)
![2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B288239.png)



![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B288243.png)
![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B288251.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B288257.png)